molecular formula C7H9N5O B105967 9-Ethylguanine CAS No. 879-08-3

9-Ethylguanine

Cat. No.: B105967
CAS No.: 879-08-3
M. Wt: 179.18 g/mol
InChI Key: WDOYBEPLTCFIRQ-UHFFFAOYSA-N
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Description

9-Ethylguanine is a model nucleobase that is used to study DNA interactions with organometallic complexes, especially those designed to target tumors.

Scientific Research Applications

  • N7-Methylation and Platination Effects : Research by Sigel, Freisinger, and Lippert (2000) highlighted the impact of N7-methylation, N7-platination, and C8-hydroxylation of guanine, including 9-ethylguanine, on hydrogen bonding with cytosine. They found that platinum coordination increases the stability of Watson-Crick pairing between this compound and cytosine (Sigel, Freisinger, & Lippert, 2000).

  • Interaction with Ruthenium Polypyridyl Compounds : Corral et al. (2007) studied the binding capability of ruthenium polypyridyl compounds to the DNA model base this compound. They observed the formation of Ru-9-EtGua adducts and analyzed their kinetics and conformational temperature dependence (Corral et al., 2007).

  • Binding to Metal Centers : Zamora and Sabat (2002) discovered that this compound can bind simultaneously to two zinc centers at N7 and O6, which has potential biological significance. Their research offers insights into the structural and binding properties of this compound in relation to metal ions (Zamora & Sabat, 2002).

  • Photoinitiated DNA Binding : Singh and Turro (2004) investigated the photochemistry of cis-[Ru(bpy)2(NH3)2]2+ in water and its interaction with this compound. Their findings show that irradiation results in covalent binding to this compound, which is significant for understanding photoactivated DNA interactions (Singh & Turro, 2004).

  • Sulphonate and Sulphate Ester Analysis : Katritzky, Shepherd, and Waring (2010) conducted quantitative infrared analysis of sulphonate and sulphate esters, including the study of this compound. This research is relevant for understanding the chemical properties and reactions of this compound in different conditions (Katritzky, Shepherd, & Waring, 2010).

  • Guanine Radical Reaction Processes : Jayatilaka and Nelson (2008) used computational methods to study proton-transfer processes in irradiated this compound crystals. This research provides insights into the molecular behavior of this compound under irradiation, which is important for understanding its role in DNA damage and repair mechanisms (Jayatilaka & Nelson, 2008).

  • Inorganic Chemistry Applications : Aoki and Salam (2002) explored the interaction of various dirhodium compounds with this compound, highlighting the specific metal bonding to nucleic acid bases. Their work contributes to the understanding of how this compound interacts with metallic elements, which can have implications in medicinal chemistry and bioinorganic studies (Aoki & Salam, 2002).

Future Directions

9-Ethylguanine is used in research to study DNA interactions with organometallic complexes . A study found that the K2 (this compound)122+ quadruplex is more stable to unimolecular dissociation than the K (this compound)8+ quadruplex in the gas phase . This suggests potential future directions for research involving this compound in the field of biochemistry and molecular biology .

Biochemical Analysis

Biochemical Properties

9-Ethylguanine plays a significant role in biochemical reactions, particularly in the context of DNA interactions. It serves as a mutagenic agent, incorporating into DNA during replication and leading to the formation of abnormal base pairs . This property of this compound is crucial in studying the mechanisms of DNA repair and the consequences of DNA damage at the molecular level .

Cellular Effects

The effects of this compound on cells are primarily related to its role as a mutagenic agent. By incorporating into DNA during replication, it can lead to mutations that may affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its incorporation into DNA during replication. This process leads to the formation of abnormal base pairs, which can result in mutations. These mutations can then influence various cellular processes, including enzyme activity, gene expression, and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, a study showed that the K2 (this compound)122+ quadruplex is more stable to unimolecular dissociation than the K (this compound)8+ quadruplex in the gas phase .

Metabolic Pathways

This compound is involved in the purine metabolism pathway, as it is a derivative of guanine

Subcellular Localization

As a component of DNA, this compound is primarily located in the nucleus of a cell. It can also be found in the mitochondria, which contain their own DNA

Properties

IUPAC Name

2-amino-9-ethyl-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O/c1-2-12-3-9-4-5(12)10-7(8)11-6(4)13/h3H,2H2,1H3,(H3,8,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOYBEPLTCFIRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40236684
Record name 9-Ethylguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40236684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879-08-3
Record name 9-Ethylguanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000879083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Ethylguanine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22755
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Ethylguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40236684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-ETHYLGUANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A31S01JPR6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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